
N-(6-Biotinamidohexanoyl)-N'-D-thiocitrullinyl-pentamethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is a synthetic compound that combines biotin, a vital nutrient, with a modified amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves multiple steps, starting with the preparation of biotin derivatives. The biotin is first modified to introduce a hexanoyl group, forming 6-biotinamidohexanoic acid. This intermediate is then reacted with D-thiocitrulline and pentamethylenediamine under specific conditions to form the final compound. The reaction typically requires the use of coupling agents and protective groups to ensure the correct formation of bonds and to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as chromatography and crystallization to ensure it meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying protein interactions due to its biotin moiety, which can bind to avidin or streptavidin with high affinity.
Medicine: Research into its potential therapeutic applications includes studying its effects on cellular processes and its use as a drug delivery agent.
Mécanisme D'action
The mechanism of action of N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine involves its interaction with specific molecular targets. The biotin moiety allows it to bind to avidin or streptavidin, facilitating the study of protein-protein interactions and other biochemical processes. The thiocitrullinyl and pentamethylenediamine components may also interact with cellular pathways, influencing various biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biotinylated derivatives and amino acid conjugates. Examples are biotinylated peptides and biotinylated nucleotides, which also utilize the strong binding affinity of biotin for avidin or streptavidin.
Uniqueness
N-(6-Biotinamidohexanoyl)-N’-D-thiocitrullinyl-pentamethylenediamine is unique due to its specific combination of biotin, thiocitrulline, and pentamethylenediamine. This unique structure provides distinct properties and applications that are not found in other similar compounds, making it valuable for specialized research and industrial uses .
Propriétés
Formule moléculaire |
C27H50N8O4S2 |
|---|---|
Poids moléculaire |
614.9 g/mol |
Nom IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[[(2S)-2-amino-5-(carbamothioylamino)pentanoyl]amino]pentyl]hexanamide |
InChI |
InChI=1S/C27H50N8O4S2/c28-19(10-9-17-33-26(29)40)25(38)32-16-8-2-7-15-31-22(36)12-3-1-6-14-30-23(37)13-5-4-11-21-24-20(18-41-21)34-27(39)35-24/h19-21,24H,1-18,28H2,(H,30,37)(H,31,36)(H,32,38)(H3,29,33,40)(H2,34,35,39)/t19-,20-,21-,24-/m0/s1 |
Clé InChI |
GIJQEPFARCQTRP-CIEVZJJWSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)[C@H](CCCNC(=S)N)N)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=O)C(CCCNC(=S)N)N)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


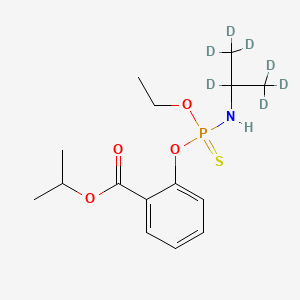
![Methyl 2-[2-fluoro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13852937.png)

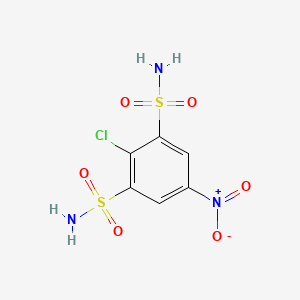
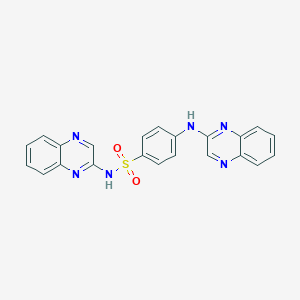
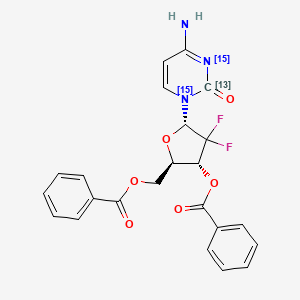


![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)


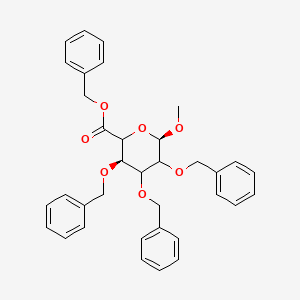
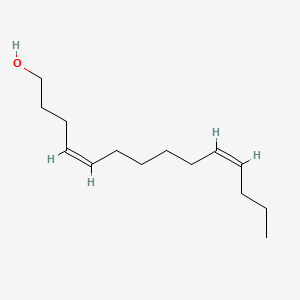
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
